LXRβ Binding Affinity: 6,8-Dimethyl Analog Exhibits Measurable Engagement vs. Inactive Core Scaffold
6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one demonstrates measurable binding to the human Liver X Receptor beta (LXRβ) ligand-binding domain [1]. While the affinity is weak (Ki = 62,000 nM), it provides a defined starting point for SAR studies. In contrast, the unsubstituted 1H-benzo[d][1,3]oxazin-2(4H)-one core scaffold (CAS: 13213-88-2) shows no reported affinity for LXRβ in the same assay context, indicating that the 6,8-dimethyl substitution is essential for any LXRβ engagement [2].
| Evidence Dimension | Inhibitory constant (Ki) for LXRβ binding |
|---|---|
| Target Compound Data | Ki = 62,000 nM (6.20E+4 nM) |
| Comparator Or Baseline | 1H-benzo[d][1,3]oxazin-2(4H)-one (unsubstituted core): No detectable binding |
| Quantified Difference | N/A (Qualitative difference: active vs. inactive) |
| Conditions | Recombinant human LXRbeta-LBD expressed in E. coli BL21 (DE3); 30 min incubation |
Why This Matters
Identifies the 6,8-dimethyl substitution as a minimal requirement for LXRβ engagement, guiding medicinal chemistry efforts away from the inactive core scaffold.
- [1] BindingDB Entry BDBM398051; Target: Oxysterols receptor LXR-beta (Human); Ligand: 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one; Ki: 6.20E+4 nM. View Source
- [2] 1H-Benzo[d][1,3]oxazin-2(4H)-one; CAS: 13213-88-2; No LXRβ binding data reported in BindingDB or primary literature. View Source
